molecular formula C19H22N2O4S B2509913 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate CAS No. 1396812-93-3

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate

Cat. No.: B2509913
CAS No.: 1396812-93-3
M. Wt: 374.46
InChI Key: FYWWCAXLFMDUFK-UHFFFAOYSA-N
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Description

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is a complex organic compound that features both sulfonamide and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate typically involves the reaction of cyclohexylamine with phenyl isocyanate to form the corresponding phenylcarbamate. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural features allow for versatile chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[3-(benzenesulfonamido)cyclohexyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(20-15-8-3-1-4-9-15)25-17-11-7-10-16(14-17)21-26(23,24)18-12-5-2-6-13-18/h1-6,8-9,12-13,16-17,21H,7,10-11,14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWWCAXLFMDUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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